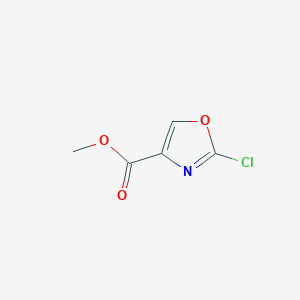

Methyl 2-chlorooxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMAOHBOUJBPEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586058 | |

| Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934236-35-8 | |

| Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloro-1,3-oxazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-chlorooxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 2-chlorooxazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthetic protocol for this specific methyl ester, this document outlines a proposed two-step synthetic pathway. The synthesis commences with the formation of the precursor, Methyl 2-aminooxazole-4-carboxylate, followed by a Sandmeyer-type diazotization and chlorination to yield the target compound. Detailed, adaptable experimental protocols are provided for each step, based on well-established procedures for analogous compounds. This guide also includes a summary of the physicochemical properties of the final product and presents the synthetic workflow in a clear, graphical format to aid researchers in its practical application.

Introduction

This compound is a key intermediate in the synthesis of more complex substituted oxazole derivatives. The oxazole motif is a prominent scaffold in a wide array of biologically active molecules and approved pharmaceuticals. The presence of a chloro substituent at the 2-position and a methyl carboxylate at the 4-position provides two orthogonal handles for further chemical diversification, making this compound particularly useful in the construction of compound libraries for high-throughput screening and lead optimization in drug development programs. This guide details a proposed, robust synthetic route to access this versatile building block.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence, starting from readily available starting materials. The overall workflow is depicted below.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are proposed based on analogous reactions and may require optimization for specific laboratory conditions.

Step 1: Synthesis of Methyl 2-aminooxazole-4-carboxylate (Precursor)

The synthesis of the key precursor, Methyl 2-aminooxazole-4-carboxylate, can be approached via the condensation of a suitable β-ketoester equivalent with a source of the amino group, such as hydroxylamine, followed by cyclization.

Methodology:

-

Preparation of the β-ketoester equivalent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol is prepared. To this solution, a mixture of dimethyl oxalate (1.0 equivalent) and methyl cyanoacetate (1.0 equivalent) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Cyclization: The reaction mixture from the previous step is cooled to 0 °C, and hydroxylamine hydrochloride (1.2 equivalents) is added portion-wise. The mixture is then heated to reflux for 4-6 hours until TLC analysis indicates the consumption of the intermediate.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-aminooxazole-4-carboxylate.

Step 2: Synthesis of this compound

This step involves a Sandmeyer-type reaction for the conversion of the 2-amino group to a 2-chloro group. The protocol is adapted from a procedure for the corresponding ethyl ester.[1]

Methodology:

-

Reaction Setup: To a suspension of cuprous(I) chloride (1.2 equivalents) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere, tert-butyl nitrite (1.4 equivalents) is added dropwise.

-

Addition of Precursor: The reaction mixture is heated to 75 °C. A solution of Methyl 2-aminooxazole-4-carboxylate (1.0 equivalent) in anhydrous acetonitrile is then added portion-wise over a period of 20 minutes. Vigorous gas evolution (N₂) is typically observed.

-

Reaction Completion and Work-up: The reaction is stirred at 75 °C for an additional 30 minutes after the addition is complete. The mixture is then cooled to room temperature and diluted with ethyl acetate. The organic layer is washed twice with water and once with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Data Presentation

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 934236-35-8 | [2][3] |

| Molecular Formula | C₅H₄ClNO₃ | [3] |

| Molecular Weight | 161.54 g/mol | [3] |

| Appearance | Solid (predicted) | - |

| Storage Temperature | -20°C | [3] |

Proposed Reaction Parameters

The following table outlines the key reagents and suggested stoichiometry for the proposed synthesis.

| Step | Reactant/Reagent | Molar Equivalent |

| 1 | Dimethyl oxalate | 1.0 |

| Methyl cyanoacetate | 1.0 | |

| Sodium methoxide | 1.1 | |

| Hydroxylamine hydrochloride | 1.2 | |

| 2 | Methyl 2-aminooxazole-4-carboxylate | 1.0 |

| Cuprous(I) chloride | 1.2 | |

| tert-Butyl nitrite | 1.4 |

Logical Relationships and Workflows

The logical progression of the synthesis is outlined in the following diagram.

Caption: Logical workflow for the synthesis and purification of the target compound.

Conclusion

This technical guide provides a detailed, albeit proposed, synthetic route for this compound, a compound of significant interest to the medicinal chemistry community. The outlined two-step synthesis, involving the formation of a 2-aminooxazole precursor followed by a Sandmeyer-type chlorination, represents a plausible and adaptable method for obtaining this valuable building block. The provided experimental protocols, data tables, and graphical workflows are intended to serve as a comprehensive resource for researchers in their synthetic endeavors. Further optimization and characterization are encouraged to validate and refine the described procedures.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorooxazole-4-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development as a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, based on available data.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties have been established.

| Property | Value | Source |

| Molecular Formula | C₅H₄ClNO₃ | [1] |

| Molecular Weight | 161.54 g/mol | [1] |

| CAS Number | 934236-35-8 | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, a well-documented procedure for its ethyl ester counterpart, Ethyl 2-chlorooxazole-4-carboxylate, provides a strong basis for a proposed synthetic route[3]. The synthesis likely proceeds via the esterification of 2-chlorooxazole-4-carboxylic acid with methanol, or through a Sandmeyer-type reaction from a 2-aminooxazole precursor.

A plausible synthesis workflow is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Protocols

Based on the synthesis of the analogous ethyl ester, the following is a proposed experimental protocol for the synthesis of this compound.

Materials:

-

Methyl 2-aminooxazole-4-carboxylate

-

Sodium Nitrite (NaNO₂)

-

Copper(II) Chloride (CuCl₂)

-

Hydrochloric Acid (HCl)

-

Methanol (solvent)

-

Dichloromethane (extraction solvent)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Diazotization: Dissolve Methyl 2-aminooxazole-4-carboxylate in a suitable acidic aqueous medium, such as a solution of hydrochloric acid in water, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled mixture while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for a short period.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(II) chloride in water.

-

Slowly add the cold diazonium salt solution to the copper(II) chloride solution. Vigorous nitrogen gas evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Spectral Data

Specific spectral data for this compound is not widely published. However, data from the analogous Ethyl 2-chlorooxazole-4-carboxylate can be used as a reference for expected spectral features[3].

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Features:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₃ | ~3.9 | Singlet |

| Oxazole C5-H | ~8.3 | Singlet |

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Features:

| Carbon | Expected Chemical Shift (δ, ppm) |

| -OCH₃ | ~53 |

| C4 (ester carbonyl) | ~160 |

| C5 | ~145 |

| C2 | ~150 |

| C4 of oxazole ring | ~120 |

Expected IR (Infrared) Spectroscopy Features:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (ester) | ~1730-1750 |

| C=N (oxazole) | ~1650 |

| C-O (ester) | ~1250-1300 |

| C-Cl | ~700-800 |

Expected Mass Spectrometry (MS) Features:

The mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope.

| Fragment | Expected m/z |

| [C₅H₄³⁵ClNO₃]⁺ | 161 |

| [C₅H₄³⁷ClNO₃]⁺ | 163 |

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing the involvement of this compound in any specific biological signaling pathways. Its utility is primarily recognized as a synthetic intermediate for creating a diverse range of substituted oxazole derivatives, which may then be screened for various biological activities[4].

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. The compound should be stored in a cool, dry, and well-ventilated area. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a precursor in the synthesis of novel chemical entities for drug discovery and development. While comprehensive experimental data for this specific molecule is not extensively documented, analogies to closely related compounds provide a solid foundation for its synthesis and characterization. Further research into its properties and biological activities is warranted to fully explore its potential in medicinal chemistry.

References

Spectroscopic and Structural Analysis of Methyl 2-chlorooxazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Methyl 2-chlorooxazole-4-carboxylate. Due to the limited availability of experimental data in public databases and literature, this guide presents predicted spectroscopic data based on computational models, alongside standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Molecular Structure and Properties

This compound is a heterocyclic organic compound with the following key identifiers:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational chemistry software and should be considered as estimates. Experimental verification is recommended for precise characterization.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.3 | Singlet | 1H | H5 (oxazole ring) |

| ~3.9 | Singlet | 3H | -OCH₃ (methyl ester) |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C=O (ester carbonyl) |

| ~158 | C2 (oxazole ring, C-Cl) |

| ~145 | C4 (oxazole ring, C-COOCH₃) |

| ~135 | C5 (oxazole ring, C-H) |

| ~53 | -OCH₃ (methyl ester) |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3150 | Weak | C-H stretch (aromatic) |

| ~2960 | Weak | C-H stretch (methyl) |

| ~1730 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=N stretch (oxazole ring) |

| ~1500 | Medium | C=C stretch (oxazole ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-O-C stretch (oxazole ring) |

| ~850 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Abundance | Assignment |

| 161/163 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for one chlorine atom) |

| 130/132 | Medium | [M - OCH₃]⁺ |

| 102/104 | Medium | [M - COOCH₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.[2] For quantitative measurements or precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[2]

-

Instrumentation: The data is acquired using a Nuclear Magnetic Resonance spectrometer.[3]

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A carbon-13 NMR experiment, typically with proton decoupling, is performed.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration (50-100 mg) may be required.[2]

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[5]

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

-

Place the salt plate in the sample holder of the IR spectrometer.[5]

-

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.[6]

-

Data Acquisition: The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plate is usually taken and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of acid (e.g., formic acid) to promote ionization.[7]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.[8]

-

Data Acquisition (ESI): The sample solution is introduced into the ESI source, where it is nebulized and ionized.[9][10] The resulting ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[9]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. usbio.net [usbio.net]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. webassign.net [webassign.net]

- 7. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 9. phys.libretexts.org [phys.libretexts.org]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

General Information: Methyl 2-chlorooxazole-4-carboxylate

Absence of Crystallographic Data for Methyl 2-chlorooxazole-4-carboxylate

A comprehensive search of scientific literature and crystallographic databases reveals that the crystal structure of this compound has not been publicly reported. Consequently, detailed crystallographic data, including unit cell parameters, bond lengths, and bond angles, are not available. Furthermore, a specific, detailed experimental protocol for the synthesis and crystallization of this particular compound could not be located in the reviewed literature.

This guide, therefore, focuses on providing available information for a closely related compound, Ethyl 2-chlorooxazole-4-carboxylate , to offer relevant insights for researchers, scientists, and drug development professionals. The methodologies and data presented for the ethyl analog may serve as a valuable reference for the study of the methyl ester.

While crystallographic data is unavailable, basic chemical information for this compound has been compiled from various chemical suppliers and databases.

| Property | Value |

| Molecular Formula | C₅H₄ClNO₃ |

| Molecular Weight | 161.54 g/mol |

| CAS Number | 934236-35-8 |

Experimental Protocol: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

A detailed method for the synthesis of the ethyl analog, Ethyl 2-chlorooxazole-4-carboxylate, has been reported and is outlined below. This procedure may be adaptable for the synthesis of the methyl ester with appropriate modifications.

Reaction Scheme:

Starting Material: Ethyl 2-aminooxazole-4-carboxylate

Reagents: tert-Butyl nitrite, Cuprous(I) chloride, Acetonitrile, Ethyl acetate, Water, Anhydrous magnesium sulfate, Hexane

Procedure:

-

Under a nitrogen atmosphere, tert-butyl nitrite (1.70 mL, 14.3 mmol) is added dropwise to a suspension of cuprous(I) chloride (1.65 g, 12.3 mmol) in acetonitrile (50 mL).

-

The reaction mixture is heated to 75 °C.

-

Ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol) is added in batches over a period of 20 minutes. Gas evolution is observed during this addition.

-

The reaction mixture is stirred for an additional 30 minutes and then cooled to room temperature.

-

The mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL).

-

The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure, yielding a dark oily solid.

-

Purification is achieved by neutral silica gel column chromatography using a solvent mixture of hexane and ethyl acetate (3:1).

-

The final product, Ethyl 2-chlorooxazole-4-carboxylate, is obtained as white needle-like crystals after recrystallization from hexane (1.27 g, 71% yield).[1]

Spectroscopic Data: Ethyl 2-chlorooxazole-4-carboxylate

The following spectroscopic data has been reported for the purified Ethyl 2-chlorooxazole-4-carboxylate.[1]

| Technique | Data |

| Mass Spectrum | (electrospray positive ion mode): m/z 176/177 [M+H]⁺ |

| ¹H NMR (CDCl₃) | δ: 1.47 (t, 3H, J = 7.16 Hz); 4.48 (q, 2H, J = 7.16 Hz); 8.28 (s, 1H) |

Structural Validation of Oxazole Derivatives

The determination of the three-dimensional structure of molecules is crucial for understanding their chemical properties and biological activities.[2] For oxazole derivatives, which are a significant class of heterocyclic compounds in medicinal chemistry, single-crystal X-ray crystallography is the gold standard for unambiguous structural validation.[2] This technique provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the title compound is not available, the importance of this analytical method in the study of related compounds is well-established.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of a substituted oxazole, based on the protocol for Ethyl 2-chlorooxazole-4-carboxylate.

Caption: Generalized workflow for the synthesis and characterization of an oxazole derivative.

References

An In-depth Technical Guide to the Synthesis of Methyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for Methyl 2-chlorooxazole-4-carboxylate, a versatile intermediate in medicinal chemistry. The document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its successful laboratory preparation.

Introduction

This compound is a key building block in the synthesis of more complex substituted oxazoles. The oxazole motif is a privileged structure found in numerous biologically active compounds, making efficient access to functionalized oxazole intermediates highly valuable in drug discovery and development. This guide focuses on the most direct and well-documented synthetic route, proceeding through a 2-aminooxazole intermediate.

Primary Synthetic Pathway

The most common and efficient synthesis of this compound begins with the formation of the corresponding 2-aminooxazole precursor, followed by a deaminative chlorination via a Sandmeyer-type reaction. The overall transformation can be conceptualized as a two-step process starting from readily available materials.

Step 1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate

The initial step involves the condensation of ethyl bromopyruvate with urea to form the key intermediate, Ethyl 2-aminooxazole-4-carboxylate.[1] This reaction builds the core oxazole ring structure. While the user requested information on the methyl ester, the literature predominantly details the synthesis of the ethyl ester, which can be readily adapted.

Step 2: Synthesis of Ethyl 2-chlorooxazole-4-carboxylate

The second step is the conversion of the 2-amino group to a chloro group. This is achieved through a Sandmeyer-type reaction, which involves the diazotization of the amino group followed by displacement with a chloride ion, catalyzed by a copper(I) salt.[1][2]

A logical diagram of this synthetic workflow is presented below.

Caption: Synthetic workflow for Ethyl 2-chlorooxazole-4-carboxylate.

Experimental Protocols

The following are detailed experimental methodologies for the key synthetic steps.

Synthesis of Ethyl 2-aminooxazole-4-carboxylate (1)

This procedure is adapted from the condensation reaction of an α-haloketone with urea.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve urea (1.2 equivalents) in an appropriate solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the crude residue by column chromatography on silica gel to afford Ethyl 2-aminooxazole-4-carboxylate.

Synthesis of Ethyl 2-chlorooxazole-4-carboxylate (2)

This protocol details the Sandmeyer-type reaction for the conversion of the 2-aminooxazole to the 2-chlorooxazole.[2]

-

Reaction Setup: To a suspension of copper(I) chloride (1.2 equivalents) in acetonitrile in a round-bottom flask under a nitrogen atmosphere, add tert-butyl nitrite (1.4 equivalents) dropwise.

-

Reaction Conditions: Heat the reaction mixture to 75 °C.

-

Substrate Addition: Add Ethyl 2-aminooxazole-4-carboxylate (1.0 equivalent) portion-wise over a period of 20 minutes. Vigorous gas evolution will be observed.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 75 °C for an additional 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer with water (2 x 25 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to yield Ethyl 2-chlorooxazole-4-carboxylate as a white crystalline solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of Ethyl 2-chlorooxazole-4-carboxylate.

| Step | Starting Material(s) | Reagents | Product | Yield |

| 1 | Ethyl bromopyruvate, Urea | Ethanol (solvent) | Ethyl 2-aminooxazole-4-carboxylate | Not specified in cited literature |

| 2 | Ethyl 2-aminooxazole-4-carboxylate | tert-Butyl nitrite, Copper(I) chloride, Acetonitrile (solvent) | Ethyl 2-chlorooxazole-4-carboxylate | 71-83%[1][2] |

Alternative Starting Materials

While the presented two-step synthesis from ethyl bromopyruvate and urea is the most direct and well-documented method, other general oxazole syntheses could theoretically be adapted. These include:

-

Robinson-Gabriel Synthesis: Cyclodehydration of an α-acylamino ketone.

-

Van Leusen Reaction: Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

-

From β-hydroxy amides: Cyclodehydration using reagents like DAST or Deoxo-Fluor.[3][4]

However, the application of these methods to the specific synthesis of this compound would require significant substrate modification and optimization, and they are not the preferred routes based on current literature.

The logical relationship between the primary and alternative synthetic strategies is illustrated in the diagram below.

Caption: Relationship between primary and alternative synthetic strategies.

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process commencing with the condensation of ethyl bromopyruvate and urea, followed by a Sandmeyer-type deaminative chlorination of the resulting 2-aminooxazole intermediate. This pathway utilizes readily available starting materials and provides good yields for the key chlorination step. This guide provides the necessary details for researchers to successfully implement this synthesis in a laboratory setting.

References

An In-depth Technical Guide to the Reaction Mechanisms of Methyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-chlorooxazole-4-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of a reactive chlorine atom at the 2-position, coupled with the ester functionality at the 4-position, makes it a valuable building block for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the core reaction mechanisms involving this compound, including its synthesis and key transformations.

Synthesis of this compound

The primary route for the synthesis of this compound involves a Sandmeyer-type reaction starting from its 2-amino precursor, methyl 2-aminooxazole-4-carboxylate. This transformation allows for the efficient introduction of the chloro substituent at the 2-position of the oxazole ring.

Experimental Protocol: Synthesis via Sandmeyer-Type Reaction

-

Diazotization: Methyl 2-aminooxazole-4-carboxylate (1.0 eq.) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.1 eq.) is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.

-

Chlorination: In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared and cooled. The freshly prepared diazonium salt solution is then added slowly to the copper(I) chloride solution. Vigorous nitrogen evolution is typically observed.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The mixture is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Core Reaction Mechanisms

This compound is susceptible to a variety of chemical transformations, primarily targeting the electrophilic C2 and C4 positions. The key reaction mechanisms include nucleophilic aromatic substitution at the C2 position and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the oxazole ring nitrogen and the ester group at C4 activates the C2 position for nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, thiols, and alkoxides. The reaction proceeds through a Meisenheimer-like intermediate.

Nucleophilic Aromatic Substitution (SNAr) Pathway

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position of the oxazole ring is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or vinyl substituents.

In the Suzuki coupling, this compound is reacted with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

Suzuki Coupling Reaction Workflow

The Stille coupling involves the reaction of this compound with an organotin compound in the presence of a palladium catalyst.

Stille Coupling Reaction Workflow

Data Presentation

Table 1: Spectroscopic Data for this compound

| Parameter | Value (Predicted) |

| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 8.35 (s, 1H, H-5), 3.95 (s, 3H, OCH3) |

| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 161.5 (C=O), 158.0 (C-2), 145.0 (C-4), 135.0 (C-5), 52.5 (OCH3) |

| Molecular Formula | C5H4ClNO3 |

| Molecular Weight | 161.54 g/mol |

Note: The NMR data presented are estimated based on values for structurally similar compounds and should be confirmed by experimental analysis.

Table 2: Summary of Key Reactions and Typical Conditions

| Reaction Type | Nucleophile/Reagent | Catalyst/Base | Solvent | Temperature (°C) | Typical Yield (%) |

| SNAr | Primary/Secondary Amine | K2CO3 or Et3N | DMF or CH3CN | 80-120 | 70-95 |

| SNAr | Thiol | K2CO3 or NaH | DMF or THF | 25-80 | 80-98 |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh3)4 / K2CO3 | Toluene/H2O | 80-110 | 60-90 |

| Stille Coupling | Arylstannane | Pd(PPh3)4 | Toluene or Dioxane | 90-110 | 65-92 |

Note: Yields are based on reactions with ethyl 2-chlorooxazole-4-carboxylate and similar substrates and may vary for the methyl ester.

Detailed Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is added the desired amine (1.2 eq.) and potassium carbonate (2.0 eq.).

-

The reaction mixture is heated to 100 °C and stirred for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

The mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to afford the 2-aminooxazole derivative.

Protocol 2: Suzuki Coupling with an Arylboronic Acid

-

A mixture of this compound (1.0 eq.), the arylboronic acid (1.5 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) is placed in a round-bottom flask.

-

A degassed mixture of toluene and water (e.g., 4:1) is added, and the reaction mixture is heated to 90 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction is stirred for 8-16 hours, monitoring progress by TLC.

-

Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried, and concentrated.

-

The residue is purified by column chromatography to yield the 2-aryloxazole product.

Protocol 3: Stille Coupling with an Organostannane

-

To a solution of this compound (1.0 eq.) and the organostannane reagent (1.1 eq.) in anhydrous toluene is added tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

The reaction mixture is degassed and then heated to 110 °C under an inert atmosphere.

-

The reaction is monitored by TLC and stirred until the starting material is consumed (typically 12-24 hours).

-

The mixture is cooled and filtered through a pad of celite to remove the palladium catalyst.

-

The filtrate is concentrated, and the crude product is purified by column chromatography to give the desired 2-substituted oxazole.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions provides medicinal and synthetic chemists with a powerful tool for the construction of diverse and complex oxazole-containing molecules. The protocols and mechanisms detailed in this guide offer a solid foundation for the successful application of this reagent in research and development.

The Synthetic Cornerstone: A Technical Guide to the Discovery and Application of 2-Chlorooxazole-4-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-chlorooxazole-4-carboxylic acid esters, focusing on their history, synthesis, and critical role as versatile intermediates in the construction of complex, substituted oxazole scaffolds. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and a logical visualization of the synthetic pathways these compounds enable.

Introduction and Historical Context

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds. The strategic functionalization of this heterocycle is key to modulating biological activity. While the history of oxazole synthesis dates back to classic named reactions like the Fischer oxazole synthesis of 1896, the development of highly functionalized and versatile building blocks is a more recent endeavor driven by the demands of modern drug discovery.

2-Chlorooxazole-4-carboxylic acid and its esters emerged as significant intermediates at the turn of the 21st century. While a singular "discovery" paper is not prominent, their utility was notably highlighted in the early 2000s as potent synthons for creating diverse molecular libraries. Ethyl 2-chlorooxazole-4-carboxylate, in particular, was demonstrated to be a versatile platform for generating polysubstituted oxazoles through a sequence of regioselective halogenations and palladium-catalyzed cross-coupling reactions.[1] Its value lies in the orthogonal reactivity of its functional groups: the ester at the C4 position allows for modifications like reduction or amidation, while the chloro group at the C2 position and the hydrogen at the C5 position provide handles for carbon-carbon bond formation.

This guide will detail the foundational synthesis of this key intermediate and the subsequent transformations that underscore its importance in synthetic and medicinal chemistry.

Synthesis of the Core Intermediate

The primary and most crucial precursor is ethyl 2-chlorooxazole-4-carboxylate. Its synthesis is efficiently achieved from the corresponding 2-aminooxazole derivative.

Experimental Protocol: Synthesis of Ethyl 2-Chlorooxazole-4-carboxylate

This protocol outlines the conversion of ethyl 2-aminooxazole-4-carboxylate to ethyl 2-chlorooxazole-4-carboxylate.

Reaction Scheme:

-

Ethyl 2-aminooxazole-4-carboxylate → Ethyl 2-chlorooxazole-4-carboxylate

Materials:

-

Ethyl 2-aminooxazole-4-carboxylate (1.60 g, 10.2 mmol)

-

Cuprous(I) chloride (CuCl) (1.65 g, 12.3 mmol)

-

tert-Butyl nitrite (1.70 mL, 14.3 mmol)

-

Acetonitrile (50 mL)

-

Ethyl acetate (50 mL)

-

Water

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

Suspend cuprous(I) chloride (1.65 g) in acetonitrile (50 mL) under a nitrogen atmosphere.

-

Add tert-butyl nitrite (1.70 mL) dropwise to the suspension.

-

Heat the reaction mixture to 75 °C.

-

Add ethyl 2-aminooxazole-4-carboxylate (1.60 g) in batches over a period of 20 minutes. Gas evolution will be observed.

-

After the addition is complete, continue stirring the mixture for 30 minutes at 75 °C.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain a dark, oily solid.

-

Purify the crude product by column chromatography on neutral silica gel, eluting with a 3:1 mixture of hexane and ethyl acetate.

-

Recrystallize the purified product from hexane to yield white, needle-like crystals of ethyl 2-chlorooxazole-4-carboxylate.[2]

Quantitative Data for Synthesis

| Product | Starting Material | Yield | Spectroscopic Data |

| Ethyl 2-chlorooxazole-4-carboxylate | Ethyl 2-aminooxazole-4-carboxylate | 71% | ¹H NMR (CDCl₃, δ): 1.47 (t, 3H, J = 7.16 Hz), 4.48 (q, 2H, J = 7.16 Hz), 8.28 (s, 1H). MS (ESI+): m/z 176/177 [M+H]⁺.[2] |

Application as a Synthetic Platform

The strategic placement of the chloro group and the ester allows for a series of sequential reactions to build molecular complexity. A general workflow involves initial functionalization at the C5 position via halogenation, followed by selective palladium-catalyzed cross-coupling reactions at the C2 and C5 positions.

Key Experimental Protocols for Derivatization

The true utility of ethyl 2-chlorooxazole-4-carboxylate is realized in its subsequent functionalization. The following are representative protocols for key transformations.

Regioselective Bromination at C5

Reaction Scheme:

-

Ethyl 2-chlorooxazole-4-carboxylate → Ethyl 2-chloro-5-bromooxazole-4-carboxylate

Materials:

-

Ethyl 2-chlorooxazole-4-carboxylate

-

N-Bromosuccinimide (NBS)

-

Solvent (e.g., CCl₄)

-

Initiator (e.g., AIBN or benzoyl peroxide)

Procedure:

-

Dissolve ethyl 2-chlorooxazole-4-carboxylate in a suitable anhydrous solvent such as carbon tetrachloride in a flask equipped with a reflux condenser.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield ethyl 2-chloro-5-bromooxazole-4-carboxylate.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general procedure for coupling an aryl boronic acid at the C5 position of the brominated intermediate. A similar procedure can be used to couple at the C2 position.

Reaction Scheme:

-

Ethyl 2-chloro-5-bromooxazole-4-carboxylate + R-B(OH)₂ → Ethyl 2-chloro-5-aryl-oxazole-4-carboxylate

Materials:

-

Ethyl 2-chloro-5-bromooxazole-4-carboxylate

-

Aryl boronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2 equivalents)

-

Anhydrous solvent (e.g., Toluene/Water or Dioxane)

Procedure:

-

To a dry reaction flask, add the ethyl 2-chloro-5-bromooxazole-4-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.

-

Purge the flask with an inert gas (e.g., Argon) for 10-15 minutes.

-

Add the anhydrous solvent (e.g., Toluene) and the base, followed by degassed water if using a biphasic system.

-

Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir vigorously for 8-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Palladium-Catalyzed Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne at the C2 position.

Reaction Scheme:

-

Ethyl 2-chlorooxazole-4-carboxylate + R-C≡CH → Ethyl 2-alkynyl-oxazole-4-carboxylate

Materials:

-

Ethyl 2-chlorooxazole-4-carboxylate

-

Terminal alkyne (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Triethylamine or Diisopropylethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas.

-

Add the anhydrous solvent and the base, followed by ethyl 2-chlorooxazole-4-carboxylate and the terminal alkyne.

-

Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature and filter through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 2-alkynyloxazole derivative.

Quantitative Data for Derivatization Reactions

The following table summarizes typical yield ranges for the palladium-catalyzed coupling reactions, demonstrating the efficiency of these transformations. Yields are representative and can vary based on the specific substrates and precise conditions used.

| Reaction Type | Position | Electrophile | Nucleophile | Catalyst/Ligand | Typical Yield |

| Suzuki-Miyaura | C5 | 5-Bromooxazole | Aryl Boronic Acid | Pd(OAc)₂ / SPhos | 85-95% |

| Suzuki-Miyaura | C5 | 5-Bromooxazole | Heteroaryl Boronic Acid | Pd(PPh₃)₄ | 75-85% |

| Suzuki-Miyaura | C2 | 2-Chlorooxazole | Aryl Boronic Acid | Pd₂(dba)₃ / XPhos | 80-90% |

| Sonogashira | C2 | 2-Chlorooxazole | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 70-90% |

Data is compiled from representative procedures for similar substrates.[3]

Conclusion

2-Chlorooxazole-4-carboxylic acid esters, particularly the ethyl ester, are not merely simple molecules but are powerful and versatile platforms in modern organic synthesis. Their strategic design allows for sequential and regioselective functionalization, providing chemists with a reliable and efficient route to a vast chemical space of highly substituted oxazoles. The protocols and data presented herein offer a technical foundation for researchers in drug discovery and materials science to leverage these critical building blocks in the development of novel and impactful compounds.

References

A Theoretical Investigation of Methyl 2-chlorooxazole-4-carboxylate: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific theoretical and computational studies on Methyl 2-chlorooxazole-4-carboxylate are not publicly available. This document serves as a comprehensive technical guide outlining a proposed theoretical investigation based on established computational chemistry protocols commonly applied to novel small molecules. The data presented herein is hypothetical and illustrative of the expected outcomes from such a study.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Oxazole derivatives are known to be versatile intermediates in the synthesis of a wide range of biologically active molecules.[1] A thorough understanding of the structural, electronic, and spectroscopic properties of this compound at a molecular level is crucial for predicting its reactivity, stability, and potential interactions in a biological or material context.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-destructive method to elucidate these properties.[2][3] This whitepaper outlines a comprehensive in-silico investigation of this compound, detailing the proposed computational methodologies, expected data, and their potential implications for future research and development.

Proposed Computational Methodology

This section details the theoretical protocols that would be employed to study the properties of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The initial 3D structure of this compound would be constructed using molecular modeling software. A full geometry optimization would then be performed using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set.[3] This level of theory is well-established for providing accurate geometries of organic molecules.[2]

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a vibrational frequency analysis would be carried out. The absence of imaginary frequencies would verify that the stationary point is a true minimum.[4] The calculated vibrational frequencies could then be used to predict the theoretical FT-IR and Raman spectra of the molecule.

Electronic Properties Analysis

The electronic properties of the molecule would be investigated using the optimized geometry. This would include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. The MEP is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule, providing insights into its intermolecular interaction patterns.

NMR Chemical Shift Calculations

To aid in the structural confirmation of synthesized this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated. The Gauge-Independent Atomic Orbital (GIAO) method would be employed at the B3LYP/6-311++G(d,p) level of theory. The calculated chemical shifts would be referenced against a standard (e.g., Tetramethylsilane - TMS) to allow for direct comparison with experimental data.

Hypothetical Results and Data Presentation

The following tables summarize the expected quantitative data from the proposed theoretical calculations.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-Cl | 1.73 |

| C2-O1 | 1.35 | |

| O1-C5 | 1.38 | |

| C5-C4 | 1.37 | |

| C4-N3 | 1.31 | |

| N3-C2 | 1.39 | |

| C4-C6 | 1.50 | |

| C6=O2 | 1.21 | |

| C6-O3 | 1.34 | |

| O3-C7 | 1.45 | |

| **Bond Angles (°) ** | Cl-C2-O1 | 115.0 |

| O1-C2-N3 | 108.0 | |

| C2-N3-C4 | 105.0 | |

| N3-C4-C5 | 110.0 | |

| C4-C5-O1 | 109.0 | |

| C5-O1-C2 | 108.0 | |

| N3-C4-C6 | 125.0 | |

| C5-C4-C6 | 125.0 | |

| O2=C6-O3 | 124.0 | |

| C6-O3-C7 | 116.0 |

Table 2: Calculated Vibrational Frequencies and Assignments

| Mode | Frequency (cm⁻¹) | Assignment |

| ν1 | 3150 | C-H stretch (oxazole ring) |

| ν2 | 2980 | C-H stretch (methyl group) |

| ν3 | 1735 | C=O stretch (ester) |

| ν4 | 1620 | C=N stretch (oxazole ring) |

| ν5 | 1580 | C=C stretch (oxazole ring) |

| ν6 | 1250 | C-O stretch (ester) |

| ν7 | 850 | C-Cl stretch |

Table 3: Key Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 3.5 D |

Visualizations

Molecular Structure

Caption: Optimized molecular structure of this compound.

Computational Workflow

Caption: Proposed workflow for the theoretical analysis of the target molecule.

Hypothetical Signaling Pathway Involvement

To illustrate a potential application in drug development, the following diagram shows a hypothetical scenario where an oxazole-based compound acts as an inhibitor of a kinase signaling pathway, a common target for cancer therapeutics.

Caption: Hypothetical inhibition of a kinase pathway by an oxazole derivative.

Conclusion

This whitepaper outlines a robust and comprehensive theoretical framework for the characterization of this compound. The proposed computational study, utilizing Density Functional Theory, would provide fundamental insights into the molecule's geometry, stability, reactivity, and spectroscopic signatures. The resulting data, though hypothetical at present, would be invaluable for guiding future synthetic efforts, understanding potential biological activity, and accelerating the development of novel therapeutics and materials based on the oxazole scaffold. This in-silico approach represents a critical, cost-effective first step in the exploration of this promising chemical entity.

References

A Comprehensive Technical Guide to the Solubility of Methyl 2-chlorooxazole-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of methyl 2-chlorooxazole-4-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing robust experimental protocols for determining its solubility, guidelines for solvent selection, and a framework for data presentation.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, reaction chemistry, and formulation. Understanding and predicting its solubility behavior is essential for process optimization, ensuring high yield and purity of downstream products. This guide outlines the methodologies to establish a comprehensive solubility profile for this compound.

Predicted Solubility Profile

Based on the structure of this compound, which contains a polar ester group and a halogenated oxazole ring, a general solubility profile can be inferred. It is expected to exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar solvents. Solvents capable of hydrogen bonding may also influence its solubility. However, empirical determination is crucial for accurate data.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is not widely published. Researchers are encouraged to determine this data experimentally. The following table provides a template for presenting such data in a clear and structured manner.

Table 1: Solubility of this compound in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Example: Acetone | 25 | Data to be determined | Data to be determined | Gravimetric |

| Example: Dichloromethane | 25 | Data to be determined | Data to be determined | UV-Vis Spectroscopy |

| Example: Ethyl Acetate | 25 | Data to be determined | Data to be determined | Gravimetric |

| Example: Methanol | 25 | Data to be determined | Data to be determined | HPLC |

| Example: Toluene | 25 | Data to be determined | Data to be determined | Gravimetric |

| Example: Hexane | 25 | Data to be determined | Data to be determined | Gravimetric |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Gravimetric Method

This is a straightforward and reliable method for determining solubility.[1][2][3][4]

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

Pre-weighed evaporation dishes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtered solution.

-

Evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent is fully evaporated, place the dish in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the solubility in g/100 mL.

UV-Vis Spectrophotometric Method

This method is suitable for compounds that have a chromophore and absorb UV-Vis radiation. It is a high-throughput method for determining solubility.[5][6][7]

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance of UV-Vis light.

Materials:

-

This compound

-

Selected organic solvent (must be UV transparent at the analysis wavelength)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

Follow steps 1-4 of the Gravimetric Method to prepare a saturated solution at a specific temperature.

-

-

Sample Analysis:

-

Carefully withdraw a small aliquot of the clear supernatant and filter it.

-

Dilute the filtered solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking the dilution factor into account.

-

Visualization of Experimental Workflows and Logic

The following diagrams, generated using Graphviz, illustrate key workflows in solubility studies.

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Conclusion

While specific, publicly available quantitative solubility data for this compound remains scarce, this guide provides the necessary framework for researchers to determine this critical parameter accurately. The detailed experimental protocols for the gravimetric and UV-Vis spectrophotometric methods offer reliable approaches to generating high-quality solubility data. By systematically applying these methods and adhering to the principles of solvent selection, scientists and drug development professionals can effectively characterize the solubility of this important compound, thereby facilitating its use in further research and development.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. ingentaconnect.com [ingentaconnect.com]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Methyl 2-chlorooxazole-4-carboxylate: A Versatile Building Block for Advanced Organic Synthesis

Introduction

Methyl 2-chlorooxazole-4-carboxylate and its ethyl ester analog are pivotal building blocks in modern organic and medicinal chemistry. Their unique structural features, particularly the presence of a reactive chlorine atom at the 2-position of the oxazole ring, make them highly versatile precursors for the synthesis of a wide array of complex molecules. This oxazole scaffold is a common motif in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and other pharmaceuticals. The strategic placement of the chloro and carboxylate groups allows for selective and sequential functionalization, providing a powerful tool for the construction of diverse molecular architectures.

This document provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development.

Key Applications in Organic Synthesis

The primary application of this compound lies in its utility as a substrate for transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring facilitates the oxidative addition of the C2-Cl bond to a low-valent palladium catalyst, enabling a variety of carbon-carbon and carbon-heteroatom bond formations.

Palladium-Catalyzed Cross-Coupling Reactions

1. Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of carbon-carbon bonds by coupling the 2-chlorooxazole with a variety of organoboron reagents, such as boronic acids or their esters. This allows for the introduction of aryl, heteroaryl, and vinyl substituents at the 2-position of the oxazole ring.

2. Stille Coupling: The Stille reaction provides an alternative route to carbon-carbon bond formation by coupling the 2-chlorooxazole with organostannanes. This method is often complementary to the Suzuki-Miyaura coupling and is compatible with a wide range of functional groups.

These palladium-catalyzed reactions are central to the construction of 2,4-disubstituted oxazoles, which are key intermediates in the synthesis of numerous biologically active molecules.[1]

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura and Stille coupling reactions of ethyl 2-chlorooxazole-4-carboxylate, a close analog of the methyl ester with similar reactivity.

Table 1: Suzuki-Miyaura Coupling of Ethyl 2-chlorooxazole-4-carboxylate with Various Boronic Acids

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 88 |

| 4 | 2-Pyridylboronic acid | Pd(OAc)₂ (4) / SPhos (8) | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 75 |

Table 2: Stille Coupling of Ethyl 2-chlorooxazole-4-carboxylate with Organostannanes

| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | 90 |

| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (5) | CuI (10) | THF | 65 | 18 | 82 |

| 3 | (Tributylstannyl)thiophene | Pd₂(dba)₃ (2) / P(fur)₃ (8) | - | DMF | 100 | 16 | 87 |

| 4 | Tributyl(ethynyl)stannane | Pd(AsPh₃)₄ (5) | CuI (10) | Dioxane | 80 | 24 | 78 |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously for 16-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-oxazole-4-carboxylate.

Protocol 2: General Procedure for the Stille Coupling of this compound with an Organostannane

Materials:

-

This compound (1.0 eq)

-

Organostannane (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Anhydrous solvent (e.g., Toluene)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the anhydrous solvent via syringe, followed by the organostannane.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the solution with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the pure coupled product.

Visualizations

Synthesis of Substituted Oxazoles

The following diagram illustrates the general synthetic utility of this compound as a precursor to variously substituted oxazoles through palladium-catalyzed cross-coupling reactions.

Caption: Versatility of the chlorooxazole building block.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the step-by-step workflow for a typical Suzuki-Miyaura coupling experiment using this compound.

Caption: Suzuki-Miyaura coupling experimental workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of substituted oxazoles. Its reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, provides efficient and modular access to a wide range of 2,4-disubstituted oxazoles. These compounds are important scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a guide for researchers to effectively utilize this building block in their synthetic endeavors.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of Methyl 2-chlorooxazole-4-carboxylate. This versatile building block is a valuable starting material for the synthesis of a wide array of substituted oxazole derivatives, which are important scaffolds in medicinal chemistry and materials science. The presence of a reactive chlorine atom at the 2-position of the oxazole ring allows for facile carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions.

Introduction

The oxazole core is a privileged structure found in numerous biologically active natural products and pharmaceutical agents. The ability to functionalize the oxazole ring at specific positions is crucial for the development of new chemical entities with desired pharmacological properties. This compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi couplings. These reactions offer a powerful and versatile toolkit for the synthesis of complex 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles.[1]

This document outlines optimized reaction conditions and detailed protocols for these key transformations, providing a valuable resource for researchers engaged in the synthesis of novel oxazole-containing compounds. The reactivity of this compound is analogous to its ethyl ester counterpart, for which a range of palladium-catalyzed transformations have been successfully demonstrated.[1]

General Experimental Workflow

Palladium-catalyzed cross-coupling reactions are typically sensitive to air and moisture. Therefore, it is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. The general workflow for setting up such a reaction is depicted below.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of Methyl 2-chlorooxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol and reaction parameters for the Suzuki-Miyaura cross-coupling of Methyl 2-chlorooxazole-4-carboxylate with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-oxazole-4-carboxylate derivatives, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[1][2][3] This reaction is characterized by its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[2] The coupling of heteroaryl halides, such as this compound, provides a direct route to functionalized heterocyclic compounds.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Representative Reaction Parameters

While specific optimization may be required for different arylboronic acids, the following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of a closely related substrate, 4-aryl-2-chlorooxazoles, which can serve as a strong starting point for the user's target molecule.

| Parameter | Condition | Notes |

| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Other common catalysts include PdCl₂(dppf), Pd(OAc)₂, and various Buchwald-Hartwig precatalysts.[1] |

| Catalyst Loading | 5 mol % | Catalyst loading can often be reduced with optimization. |

| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess of the boronic acid is typically used to ensure complete consumption of the electrophile. |

| Base | Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) | Aqueous solutions of inorganic bases are commonly employed.[1] Cesium carbonate or potassium phosphate may be used for less reactive substrates. |

| Base Concentration | 2 M aqueous solution | |

| Solvent | Toluene/Ethanol (1:1) or Dioxane/Water | A mixture of an organic solvent and water is typical for Suzuki couplings. |

| Temperature | 80 - 100 °C | Microwave heating can significantly reduce reaction times. |

| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reaction vessel (e.g., round-bottom flask or microwave vial) with a condenser and magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)